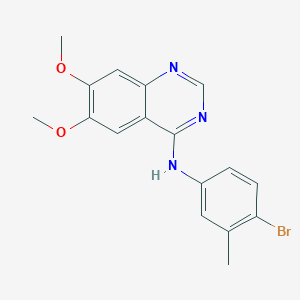
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a critical role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, BIBX1382 has been extensively studied for its potential as an anticancer agent.
作用机制
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine selectively targets and inhibits the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting EGFR signaling, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine blocks downstream signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have both biochemical and physiological effects. Biochemically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine inhibits EGFR phosphorylation, downstream signaling pathways, and cell cycle progression. Physiologically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine induces apoptosis, inhibits tumor growth, and enhances the efficacy of radiation therapy and chemotherapy.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in lab experiments is its selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied and characterized, making it a well-established tool for studying EGFR signaling. However, one limitation of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several potential future directions for research involving N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine analogs with improved potency and selectivity. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine may have potential as a therapeutic agent for the treatment of various cancers, either as a monotherapy or in combination with other therapies. Further studies are also needed to investigate the potential off-target effects of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine and to identify other molecular targets for this compound.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves a series of chemical reactions, starting with the condensation of 4-bromo-3-methylphenylamine with 2,3-dimethoxybenzaldehyde to form 2-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce 2-(4-bromo-3-methylphenyl)-3,4-dimethoxy-2-nitrobenzophenone. Reduction of the nitro group with zinc and ammonium chloride followed by cyclization with potassium tert-butoxide results in the formation of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
科学研究应用
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKIIAMLVIQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)

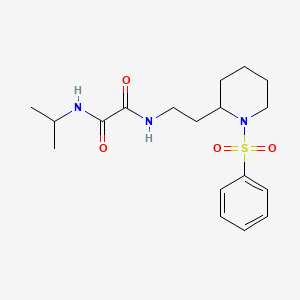
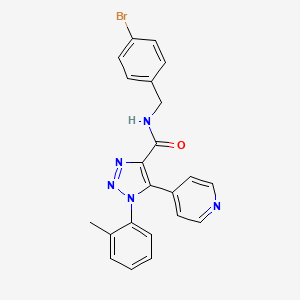
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
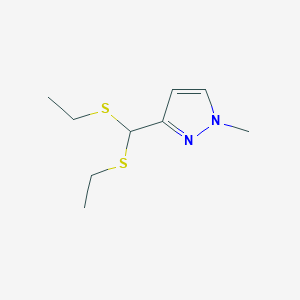
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
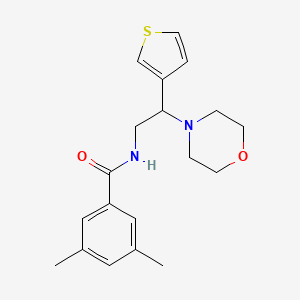
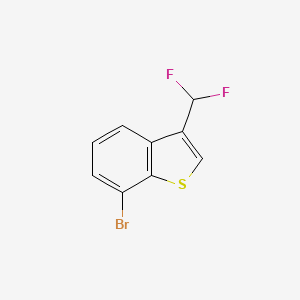
![N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2791820.png)